molecular formula C20H21N3O B11062761 1H-Pyrazole-5-carboxamide, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-3-propyl-

1H-Pyrazole-5-carboxamide, N-(1,2-dihydro-5-acenaphthylenyl)-1-methyl-3-propyl-

Cat. No.: B11062761
M. Wt: 319.4 g/mol
InChI Key: BAZJHGZLKQUZOV-UHFFFAOYSA-N
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Description

N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroacenaphthylene moiety, a pyrazole ring, and a carboxamide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(12-DIHYDROACENAPHTHYLEN-5-YL)-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific applications, as it can serve as a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C20H21N3O/c1-3-5-15-12-18(23(2)22-15)20(24)21-17-11-10-14-9-8-13-6-4-7-16(17)19(13)14/h4,6-7,10-12H,3,5,8-9H2,1-2H3,(H,21,24)

InChI Key

BAZJHGZLKQUZOV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C

Origin of Product

United States

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